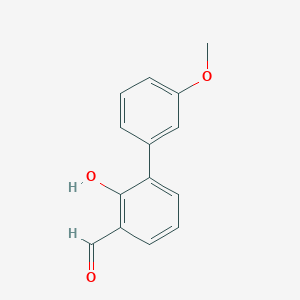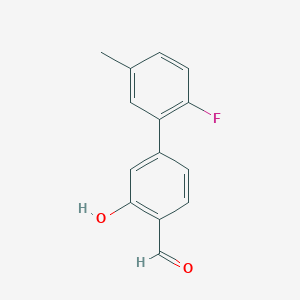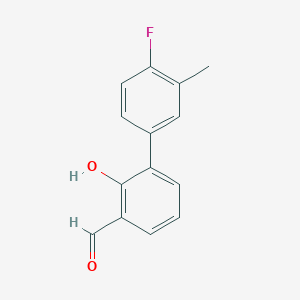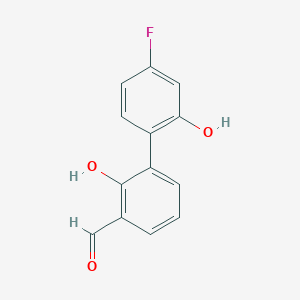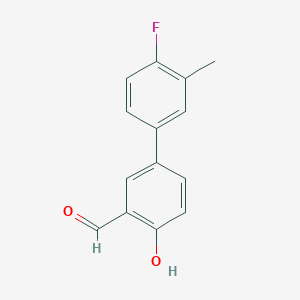
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol (6-FHPF) is a phenolic compound that has been studied for its potential applications in a variety of scientific fields. This compound is of particular interest due to its unique properties, such as its low toxicity, high solubility, and low volatility. This makes it a promising candidate for a range of applications, from drug development to industrial processes.
Aplicaciones Científicas De Investigación
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has a variety of scientific applications. It has been used in the synthesis of several pharmaceutical compounds, including antibiotics, antifungal agents, and anti-inflammatory drugs. It has also been used in the synthesis of dyes, pigments, and other industrial chemicals. Additionally, 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in the synthesis of novel materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as a pro-drug, meaning it is converted to an active form by the body before it can exert its effects. This conversion is believed to involve the formation of an intermediate, which is then further metabolized to the active form. The active form of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is believed to act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed to have antioxidant and anti-inflammatory properties. In animal studies, 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been shown to reduce inflammation, reduce oxidative stress, and improve insulin sensitivity. Additionally, it has been shown to have antimicrobial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% for laboratory experiments include its low toxicity, high solubility, and low volatility. Additionally, its relatively low cost makes it an attractive option for research purposes. However, there are also several limitations to its use in laboratory experiments. For example, 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not very stable and can easily degrade in the presence of light, heat, or oxygen. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%. It could be used in the development of new pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. Additionally, it could be used in the synthesis of novel materials, such as polymers and nanomaterials. Finally, it could be used in the development of new industrial chemicals, such as dyes, pigments, and other specialty chemicals.
Métodos De Síntesis
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 3-fluoro-5-hydroxyphenol with formic acid in the presence of a catalyst. This reaction can be carried out either in an aqueous or organic solvent, or in a combination of both. The reaction is typically conducted at room temperature and the product is purified by crystallization. Other methods of synthesis include the reaction of 3-fluoro-5-hydroxyphenol with an aldehyde, such as formaldehyde, and the reaction of 3-fluoro-5-hydroxyphenol with a nitrile, such as acetonitrile.
Propiedades
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-4-9(5-11(16)6-10)12-3-1-2-8(7-15)13(12)17/h1-7,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYYZFGJKNFLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)F)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685105 |
Source


|
| Record name | 3'-Fluoro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261976-24-2 |
Source


|
| Record name | 3'-Fluoro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

